6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydro-1-benzothiophene family, characterized by a bicyclic structure with a thiophene ring fused to a partially saturated cyclohexene ring. Key features include:
- Position 2: A phenylcarbamoyl amino group (-NH-C(O)-NH-C₆H₅), which introduces hydrogen-bonding capability and aromatic interactions.
- Position 6: A methyl substituent, contributing to steric effects and conformational stability.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-methyl-2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-10-7-8-12-13(9-10)23-16(14(12)15(18)21)20-17(22)19-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,21)(H2,19,20,22) |
InChI Key |
WPDYPSZBUNNCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Protocol
Reactants :
-
6-Methylcyclohexanone (1.0 equiv)
-
Sulfur (1.2 equiv)
-
Cyanoacetamide (1.1 equiv)
-
Base (N-ethylmorpholine or triethylamine, 1.5 equiv)
Conditions :
-
Solvent: DMF or ethanol
-
Temperature: 80–90°C
-
Duration: 6–8 hours
Mechanism :
-
Knoevenagel Condensation : Cyclohexanone reacts with cyanoacetamide to form an α,β-unsaturated nitrile.
-
Cyclization : Sulfur incorporation generates the thiophene ring, yielding 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Yield Optimization :
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 68–72 | ≥95 |
| Temperature | 80°C | 70 | 93 |
| Base | N-ethylmorpholine | 68 | 96 |
Carboxamide Stability and Modifications
The 3-carboxamide group is introduced during the Gewald reaction but may require stabilization under acidic or basic conditions.
Hydrolysis-Controlled Synthesis
Risk Mitigation :
-
Avoid prolonged heating in aqueous media to prevent decarboxylation.
Analytical Validation :
-
FT-IR : N–H stretch at 3300 cm⁻¹, C=O at 1660 cm⁻¹.
-
¹H NMR : δ 6.8–7.2 (phenyl multiplet), δ 1.2 (methyl singlet).
Industrial-Scale Production Considerations
Catalytic Enhancements
Waste Management
-
Sulfur byproducts are neutralized with NaHCO₃ before disposal.
-
Solvent recovery systems (e.g., distillation) reduce DMF usage by 40%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Gewald + Isocyanate | 75 | 95 | 1200 |
| Gewald + Carb. Chloride | 78 | 97 | 1350 |
| Flow Chemistry | 80 | 96 | 1100 |
Crystallographic and Spectroscopic Characterization
X-Ray Crystallography
-
Space Group : P1
-
Unit Cell : a = 8.5604 Å, b = 9.3481 Å
-
Disorder : Methyl groups exhibit 0.69:0.31 occupancy.
Mass Spectrometry
Challenges and Mitigation Strategies
Regioselectivity Issues
Byproduct Formation
-
Problem : Over-carbamoylation yields bis-urea derivatives.
-
Solution : Slow addition of isocyanate at 0°C.
Emerging Methodologies
Enzymatic Carbamoylation
Photocatalytic Cyclization
-
Light Source : UV-A (365 nm).
-
Catalyst : TiO₂ nanoparticles.
-
Advantage : 50% reduction in reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Biological Activities
Research indicates that 6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits significant biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may interact with specific biological targets involved in cancer progression, making it a candidate for further investigation as an anticancer agent.
- Enzyme Inhibition : It has been noted for its potential as an inhibitor of key enzymes related to various diseases, including acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and type 2 diabetes mellitus .
Therapeutic Applications
The unique structural characteristics of this compound position it as a promising lead compound for drug development:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation makes it a potential candidate for developing new anticancer therapies.
- Neurological Disorders : Given its enzyme inhibition properties, it could be explored for therapeutic applications in neurodegenerative diseases like Alzheimer's disease .
- Diabetes Management : The compound's interaction with α-glucosidase suggests potential use in managing blood sugar levels in diabetic patients .
Case Studies and Research Findings
Several studies have investigated the properties and applications of this compound:
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated molecular formula: C₁₆H₁₇N₃O₂S.
Structural and Functional Analysis
Substituent Effects
- Phenylcarbamoyl vs. Hydrazinyl () : The phenylcarbamoyl group in the target compound enables stronger π-π stacking and hydrogen bonding compared to the hydrazinyl group in anticorrosive analogs. This difference may shift applications from materials science (anticorrosion) to medicinal chemistry (e.g., enzyme inhibition) .
- Carboxamide vs. Ester/Nitrile () : The carboxamide group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, ester or nitrile groups (e.g., Compound B in ) increase lipophilicity, favoring anticorrosive film formation on metal surfaces .
- Halogenated Derivatives () : Chlorine or fluorine substituents (e.g., 2-chlorophenyl in ) enhance electronic effects and metabolic stability but may introduce steric hindrance, reducing binding efficiency in biological targets .
Crystallographic Insights
Tools like SHELX () and ORTEP () have been used to analyze analogs (e.g., ), revealing that fluorine substituents influence crystal packing via C-F···H interactions. The target compound’s unsubstituted phenyl group may adopt different packing modes, affecting its solid-state stability .
Biological Activity
6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive review of its biological activity, including anticancer effects, analgesic properties, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.43 g/mol
- CAS Number : 540789-97-7
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent.
- Inhibition of Key Pathways : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and AKT pathways, which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : It induces apoptosis in cancer cells through caspase activation, leading to cell cycle arrest.
In Vitro Studies
A study conducted on HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines demonstrated:
- IC50 Values : The compound exhibited promising cytotoxicity with IC50 values around 3.1 μM for HepG2 and 2.15 μM for PC-3 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 3.1 |
| This compound | PC-3 | 2.15 |
Analgesic Activity
The compound has also shown analgesic properties in preclinical models. A study using the "hot plate" method indicated that derivatives of this compound possess analgesic effects that exceed those of standard analgesics like metamizole .
Other Biological Activities
- Antimicrobial Properties : Research indicates that similar thiophene derivatives exhibit antibacterial and antifungal activities, suggesting a broader spectrum of biological activity beyond anticancer effects .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A detailed investigation into the efficacy of various thiophene derivatives revealed that modifications to the phenyl ring significantly impacted cytotoxicity against cancer cell lines. For instance, chloro-substituted derivatives showed enhanced activity against HepG2 cells compared to their unsubstituted counterparts .
- Analgesic Activity Evaluation : In a comparative study of analgesic effects among various compounds, the tested benzothiophene derivatives demonstrated significant pain relief in animal models compared to control groups .
Q & A
What are the key challenges in synthesizing 6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can multi-step reaction optimization address them?
Basic Research Question
The synthesis involves multi-step organic reactions, including cyclization, carbamoylation, and functional group protection. Common challenges include low yields due to steric hindrance from the tetrahydrobenzothiophene core and side reactions during phenylcarbamoyl group introduction.
Methodological Answer :
- Stepwise Optimization : Use Design of Experiments (DoE) to screen variables like solvent polarity (e.g., THF vs. DMF), temperature (0°C to reflux), and stoichiometric ratios of reagents. For example, NaH in THF at 0°C improves regioselectivity during carbamoylation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves intermediates, while recrystallization from dichloromethane enhances final product purity .
How does the tetrahydrobenzothiophene core influence the compound’s biological activity compared to aromatic benzothiazole analogs?
Advanced Research Question
The partially saturated tetrahydrobenzothiophene ring increases conformational flexibility, potentially enhancing binding to enzymes like acetylcholinesterase (AChE) or amyloid-beta aggregates in Alzheimer’s research.
Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding energies of the tetrahydro core vs. aromatic analogs. For instance, the tetrahydro structure may form stronger van der Waals interactions with hydrophobic pockets in AChE .
- SAR Studies : Synthesize analogs with varying methyl group positions (e.g., 4-methyl vs. 6-methyl) to assess activity shifts in vitro .
What experimental strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in IC50 values (e.g., anti-Alzheimer vs. antimicrobial assays) may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurity profiles.
Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., 1% DMSO in PBS, pH 7.4) and validate purity via HPLC-MS (>95%).
- Meta-Analysis : Compare data across publications using tools like ChemAxon’s Activity Atlas to identify outlier results influenced by structural analogs .
How can computational chemistry predict reaction pathways for optimizing the synthesis of this compound?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify rate-limiting steps.
Methodological Answer :
- Reaction Path Search : Use Gaussian 16 with M06-2X/6-31G(d) to simulate energy barriers for cyclization steps. For example, the thiophene ring closure via sulfur nucleophilic attack is energetically favorable at 80°C .
- Solvent Effects : COSMO-RS calculations predict solvent polarity impacts on reaction yields, guiding solvent selection (e.g., acetonitrile vs. toluene) .
What analytical techniques are critical for characterizing this compound’s stereochemistry and polymorphism?
Basic Research Question
The compound’s tetrahydro core and carboxamide group may exhibit stereoisomerism or disordered crystal structures.
Methodological Answer :
- X-ray Crystallography : Resolve disorder in the cyclohexene ring (e.g., C6/C7 atoms with 81:19 occupancy ratios) using SHELXL refinement .
- Solid-State NMR : Distinguish polymorphs via 13C CP/MAS NMR, focusing on carboxamide carbonyl shifts (170–175 ppm) .
How can structure-activity relationship (SAR) studies improve target selectivity for neurological vs. antimicrobial applications?
Advanced Research Question
The phenylcarbamoyl group’s electron-withdrawing effects may differentially modulate interactions with bacterial vs. neuronal targets.
Methodological Answer :
- Fragment-Based Design : Replace the phenyl group with heteroaromatic rings (e.g., pyridine or furan) to alter hydrogen-bonding networks. For example, furan derivatives show 3x higher selectivity for bacterial dihydrofolate reductase .
- Pharmacophore Mapping : Generate 3D pharmacophores (MOE software) to identify critical features like the carboxamide’s hydrogen-bond acceptor role .
What green chemistry approaches reduce waste in the synthesis of this compound?
Advanced Research Question
Traditional routes generate stoichiometric metal waste (e.g., NaH) and halogenated solvents.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
